Laropiprant

Description

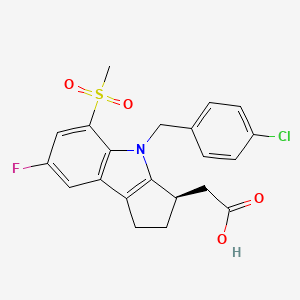

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFFJDQHYLNEJK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205756 | |

| Record name | Laropiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571170-77-9 | |

| Record name | Laropiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laropiprant [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laropiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laropiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 571170-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laropiprant's Mechanism of Action in Prostaglandin Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). It was developed to be co-administered with niacin (nicotinic acid), a potent lipid-lowering agent, to mitigate the common and often dose-limiting side effect of flushing. This flushing is primarily mediated by the release of PGD2. While the combination of this compound and niacin in the drug Tredaptive showed efficacy in reducing flushing, it was ultimately withdrawn from the market due to a lack of cardiovascular benefit and an increase in non-fatal adverse events in the HPS2-THRIVE trial. Nevertheless, the study of this compound provides a valuable model for understanding the role of the PGD2-DP1 signaling axis in vasodilation and inflammation. This guide provides a detailed technical overview of this compound's mechanism of action within the prostaglandin pathways.

Core Mechanism of Action: DP1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective antagonism of the DP1 receptor, a G-protein coupled receptor (GPCR). Prostaglandin D2 is the natural ligand for the DP1 receptor. The binding of PGD2 to the DP1 receptor, which is coupled to a stimulatory Gs protein, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates a signaling cascade leading to various cellular responses, including smooth muscle relaxation and vasodilation.[1] this compound, by blocking the binding of PGD2 to the DP1 receptor, prevents this downstream signaling cascade, thereby inhibiting the vasodilatory effects of PGD2.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity and functional potency.

Table 1: this compound Binding Affinity

| Receptor | Species | Ligand | pKi | Ki (nM) | Reference |

| DP1 | Human | This compound | 10.5 | 0.0316 | [2] |

Note: The pKi value was converted to Ki using the formula Ki = 10^(-pKi) M.

Table 2: this compound Functional Activity

| Assay | System | Agonist | IC50 (nM) | Reference |

| cAMP Accumulation Inhibition | Washed Human Platelets | PGD2 | 0.09 | [3] |

| cAMP Accumulation Inhibition | Human Platelet-Rich Plasma | PGD2 | 4.0 | [3] |

Table 3: this compound Selectivity Profile

| Receptor | Potency vs. DP1 | Comment | Reference |

| TP (Thromboxane A2 Receptor) | ~190-fold less potent | This compound has detectable off-target antagonist effects at the TP receptor at higher concentrations. | [4] |

| EP3 (Prostaglandin E2 Receptor 3) | This compound attenuated platelet activation induced by EP3 receptor stimulation at higher concentrations. | The specific binding affinity or IC50 at the EP3 receptor is not well-quantified in the available literature. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Niacin-Induced Flushing Pathway

Niacin induces flushing by activating the GPR109A receptor on epidermal Langerhans cells. This initiates a signaling cascade that leads to the synthesis and release of PGD2, which then acts on DP1 receptors on vascular smooth muscle cells to cause vasodilation.

Prostaglandin D2 - DP1 Receptor Signaling Pathway

The binding of PGD2 to the DP1 receptor activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cAMP levels.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity (Ki) of this compound for the DP1 receptor.

References

Laropiprant's Affinity and Selectivity for the DP1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2] This technical guide provides an in-depth overview of this compound's binding affinity and selectivity profile for the DP1 receptor, compiling quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Understanding these characteristics is crucial for researchers and professionals involved in the development of therapies targeting the PGD2 pathway, which is implicated in various physiological and pathological processes, including allergic responses and niacin-induced flushing.[3]

Quantitative Data: Binding Affinity and Selectivity

This compound demonstrates high affinity for the human DP1 receptor and exhibits significant selectivity over other prostanoid receptors. The following tables summarize the available quantitative data on this compound's binding affinity (Ki) and functional inhibition (IC50).

Table 1: this compound Binding Affinity (Ki) for Prostanoid Receptors

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| DP1 | This compound (MK-0524) | 0.57 | Human | Radioligand Binding Assay | [1][2] |

| DP2 | This compound (MK-0524) | 750 | Human | Radioligand Binding Assay | |

| TP | This compound (MK-0524) | ~171* | Human | Radioligand Binding Assay |

Table 2: this compound Functional Inhibitory Activity (IC50)

| Assay | Ligand | IC50 (nM) | Cell Type/System | Reference |

| PGD2-induced cAMP accumulation | This compound (MK-0524) | 0.09 | Washed Platelets | **** |

| PGD2-induced cAMP accumulation | This compound (MK-0524) | 4.0 | Platelet-rich plasma |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials:

- Receptor Source: Membranes from cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

- Radioligand: [3H]-PGD2.

- Test Compound: this compound (MK-0524) at various concentrations.

- Non-specific Binding Control: A high concentration of a non-labeled DP1 receptor ligand (e.g., unlabeled PGD2).

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

- Filtration Apparatus: Glass fiber filters and a cell harvester.

- Scintillation Counter and Cocktail.

2. Procedure:

- Prepare a dilution series of this compound.

- In a 96-well plate, combine the receptor membranes, [3H]-PGD2 (at a concentration near its Kd), and either assay buffer (for total binding), the test compound (at varying concentrations), or the non-specific binding control.

- Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of this compound by measuring its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the DP1 receptor signaling pathway.

1. Materials:

- Cell Line: A cell line expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

- DP1 Receptor Agonist: Prostaglandin D2 (PGD2).

- Test Compound: this compound (MK-0524) at various concentrations.

- Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

- Cell Lysis Buffer.

- cAMP Detection Kit: e.g., a competitive immunoassay kit (ELISA, HTRF, or AlphaScreen).

2. Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with a dilution series of this compound for a specified duration.

- Add the PDE inhibitor to all wells.

- Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80) for a defined period (e.g., 15-30 minutes) at 37°C.

- Lyse the cells to release the intracellular cAMP.

- Measure the cAMP concentration in the cell lysates using the chosen detection kit according to the manufacturer's instructions.

3. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Calculate the cAMP concentration in each sample based on the standard curve.

- Plot the percentage of inhibition of the PGD2-induced cAMP response against the logarithm of the this compound concentration.

- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal PGD2 response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the DP1 receptor signaling pathway, the workflow of a competitive binding assay, and the selectivity profile of this compound.

Conclusion

This compound is a highly potent and selective antagonist of the DP1 receptor, as evidenced by its low nanomolar Ki and IC50 values. Its selectivity for the DP1 receptor over other prostanoid receptors, particularly the closely related DP2 receptor and the TP receptor, underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. The visualized signaling pathway and experimental workflows further clarify the molecular and procedural aspects of this compound's pharmacology. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the field of prostanoid receptor pharmacology and drug development.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Laropiprant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant, also known as MK-0524, is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). It was developed to be co-administered with niacin to mitigate the flushing side effect associated with niacin treatment for dyslipidemia. This compound itself does not possess cholesterol-lowering properties but acts by blocking the vasodilation induced by prostaglandin D2 (PGD2), which is the primary cause of niacin-induced flushing.[1][2][3] This technical guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for researchers and professionals in the field of drug development.

Mechanism of Action: The Prostaglandin D2 Signaling Pathway

Niacin administration leads to the synthesis and release of PGD2. PGD2 then binds to its receptor, DP1, a G-protein coupled receptor, initiating a signaling cascade that results in the relaxation of smooth muscle cells in blood vessels and subsequent vasodilation, perceived as flushing. This compound competitively binds to the DP1 receptor, preventing PGD2 from exerting its effects and thereby reducing the flushing response.

References

- 1. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended-release niacin/laropiprant: reducing niacin-induced flushing to better realize the benefit of niacin in improving cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Laropiprant: A Preclinical Pharmacokinetic and Bioavailability Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). It was developed to be co-administered with niacin to mitigate the common side effect of flushing, which is mediated by prostaglandin D2 (PGD2). While this compound itself does not possess lipid-lowering properties, its role in improving the tolerability of niacin made its preclinical pharmacokinetic profile a critical area of investigation. This document provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in key preclinical models, including rats, dogs, and monkeys. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering valuable insights for researchers in pharmacology and drug development.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Mean Plasma Clearance (Clp) (mL/min/kg) | Half-Life (T½) (h) | Volume of Distribution at Steady State (Vdss) (L/kg) |

| Rat | 1 and 5 | ~2 | ~7 | ~1 |

| Dog | 5 | ~6 | ~13 | ~5 |

| Monkey | 3 | ~8 | ~3 | ~1 |

Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Time to Maximum Concentration (Tmax) (h) | Absolute Oral Bioavailability (%) |

| Rat | 5, 25, and 100 | 1 - 4 | 50 |

| Dog | 5 | 1 - 4 | 70 |

| Monkey | 3 | 1 - 4 | 8 |

Experimental Protocols

The pharmacokinetic studies of this compound in preclinical models followed standardized protocols to ensure data reliability and comparability across species.

Animal Models

-

Rats: Male Sprague-Dawley rats were used.

-

Dogs: Male Beagle dogs were utilized.

-

Monkeys: The specific species of monkey was not detailed in the provided abstracts, but cynomolgus or rhesus monkeys are commonly used in such studies.

Dosing and Administration

-

Intravenous (IV) Administration: this compound was administered as a single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys). The vehicle for the IV formulation was likely a buffered aqueous solution, although specific details were not available in the abstracts.

-

Oral (PO) Administration: For oral dosing, this compound was administered via gavage. The formulation was likely a solution or suspension in a suitable vehicle (e.g., water, methylcellulose solution).

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing from a relevant blood vessel (e.g., jugular vein, saphenous vein). Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its major metabolite were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Standard non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters included:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

Clp (Plasma Clearance): The volume of plasma cleared of the drug per unit of time.

-

T½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

-

Vdss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The experimental workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.

Signaling Pathway

This compound functions by blocking the action of prostaglandin D2 (PGD2) on its DP1 receptor. This is particularly relevant in the context of niacin-induced flushing. Niacin stimulates the production of PGD2, which then binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing sensation. By antagonizing the DP1 receptor, this compound prevents this signaling cascade.

Discussion

The preclinical pharmacokinetic data for this compound reveals significant interspecies differences. The oral bioavailability was moderate in rats (50%) and good in dogs (70%), but notably low in monkeys (8%)[1]. This highlights the importance of evaluating pharmacokinetics in multiple species during drug development, as the metabolic and absorption characteristics can vary substantially.

The primary route of elimination for this compound in preclinical models was identified as acyl glucuronidation, with subsequent biliary excretion of the glucuronide metabolite (M2)[1]. This metabolic pathway is a key determinant of the drug's clearance and half-life. The higher ratio of the glucuronide metabolite to the parent drug in monkeys compared to rats and dogs suggests more extensive metabolism in this species, which could contribute to the lower oral bioavailability observed[1].

The half-life of this compound also varied across the species tested, with the longest half-life observed in dogs (~13 hours) and the shortest in monkeys (~3 hours)[1]. These differences in elimination rates would influence the dosing frequency required to maintain therapeutic concentrations in different animal models.

Conclusion

This technical guide provides a consolidated overview of the preclinical pharmacokinetics and bioavailability of this compound. The data clearly demonstrates species-dependent differences in absorption, metabolism, and elimination. A thorough understanding of these preclinical ADME properties is fundamental for the rational design and interpretation of non-clinical safety and efficacy studies, and for predicting the pharmacokinetic profile in humans. The detailed experimental protocols and the elucidation of the signaling pathway offer a comprehensive resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Molecular Structure of Laropiprant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1][2][3] It was developed to be co-administered with niacin (vitamin B3) to mitigate the flushing (vasodilation) effect, a common side effect of niacin therapy for dyslipidemia.[4][5] While niacin effectively modifies lipid profiles, the associated flushing often leads to poor patient compliance. This compound itself possesses no cholesterol-lowering properties. Its mechanism involves blocking the PGD2-mediated activation of the DP1 receptor, which is responsible for the vasodilation that causes flushing. Although it showed efficacy in reducing flushing, the combination therapy (Tredaptive/Cordaptive) was withdrawn from the market after a large clinical trial (HPS2-THRIVE) showed no significant cardiovascular benefit and an increase in non-fatal side effects.

This guide provides a detailed examination of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for a technical audience in the field of drug discovery and development.

Molecular and Physicochemical Properties

This compound is an indolyl carboxylic acid derivative with a complex stereospecific structure. Its key structural and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |

| Chemical Formula | C₂₁H₁₉ClFNO₄S | |

| Molecular Weight | 435.9 g/mol | |

| SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |

| InChIKey | NXFFJDQHYLNEJK-CYBMUJFWSA-N | |

| CAS Number | 571170-77-9 | |

| Solubility | DMSO: ≥ 100 mg/mL (229.41 mM) Water: < 0.1 mg/mL (insoluble) | |

| pKa | Not explicitly found in searches, but the presence of a carboxylic acid group suggests it is an acidic compound. | |

| LogP | Not explicitly found in searches, but its poor water solubility suggests a positive LogP value, indicating lipophilicity. |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), a G protein-coupled receptor (GPCR). The DP1 receptor is primarily coupled to the stimulatory G protein, Gs.

The PGD2/DP1 Signaling Cascade:

-

Niacin-Induced PGD2 Synthesis: High doses of niacin stimulate the production of PGD2, particularly in skin cells.

-

DP1 Receptor Activation: PGD2 binds to and activates the DP1 receptor on vascular smooth muscle cells.

-

G-Protein Activation: Upon PGD2 binding, the DP1 receptor activates the associated Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger.

-

Cellular Response: The subsequent increase in intracellular cAMP levels leads to smooth muscle relaxation, vasodilation, and the characteristic flushing.

This compound's Antagonistic Action:

This compound competitively binds to the DP1 receptor, preventing PGD2 from binding and initiating the signaling cascade. By blocking this pathway, this compound inhibits the vasodilation responsible for niacin-induced flushing.

Caption: PGD2/DP1 signaling pathway and this compound's point of antagonism.

Pharmacological Profile

This compound's interaction with the DP1 receptor has been quantified through various in vitro assays. The key parameters are its binding affinity (Ki) and its functional potency (IC50).

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 0.57 nM | Measures the affinity of this compound for the DP1 receptor. A lower Ki value indicates a stronger binding affinity. | |

| Functional Potency (IC50) | 0.09 nM | Measures the concentration of this compound required to inhibit 50% of the DP1 receptor's response to an agonist in a functional assay. |

Note: The IC50 value is from a study referencing the Prostaglandin E2 receptor EP2 subtype, but DrugBank lists this compound as an inhibitor for this target as well.

Experimental Methodologies

The characterization of a compound like this compound involves several key experimental protocols to determine its structure, purity, and pharmacological activity.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the DP1 receptor.

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-PGD2) for binding to membranes prepared from cells expressing the DP1 receptor.

Generalized Protocol:

-

Membrane Preparation: Cells stably expressing the human DP1 receptor are cultured, harvested, and homogenized. The cell membranes are isolated through centrifugation.

-

Assay Setup: In a multi-well plate, a constant concentration of radiolabeled ligand and DP1 receptor-containing membranes are incubated with varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand receptor binding assay.

cAMP Functional Assay (for IC50 Determination)

This assay measures the functional consequence of receptor binding, in this case, the inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of this compound as a DP1 receptor antagonist.

Principle: Since the DP1 receptor is Gs-coupled, its activation by an agonist (like PGD2) increases intracellular cAMP levels. An antagonist (this compound) will inhibit this agonist-induced cAMP production. The change in cAMP is measured, often using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).

Generalized Protocol:

-

Cell Culture: Cells expressing the DP1 receptor are seeded into a multi-well plate and grown to an appropriate confluency.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: A fixed concentration of a DP1 agonist (e.g., PGD2 or BW245C), typically at its EC80 (the concentration that gives 80% of the maximal response), is added to the wells to stimulate the receptor.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit.

-

Data Analysis: The results (e.g., fluorescence ratio) are converted to cAMP concentrations using a standard curve. The cAMP concentration is then plotted against the log concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective DP1 receptor antagonist. Its molecular structure, an indolyl carboxylic acid, confers high affinity for its target. The mechanism of action is a direct competitive antagonism of the PGD2/DP1/Gs/cAMP signaling pathway, which effectively mitigates the vasodilatory flush associated with niacin treatment. While its clinical journey was halted due to a lack of overall cardiovascular benefit in combination therapy, the detailed molecular and pharmacological understanding of this compound remains a valuable case study for researchers in GPCR-targeted drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The resurgence of niacin: from nicotinic acid to niaspan/laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Laropiprant in Mitigating Niacin-Induced Flushing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niacin (nicotinic acid), a potent agent for managing dyslipidemia, is often limited in its clinical application by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This reaction is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal immune cells, leading to the synthesis and release of vasodilatory prostaglandins, most notably prostaglandin D2 (PGD2). Laropiprant, a selective antagonist of the PGD2 receptor subtype 1 (DP1), was developed to specifically counteract this mechanism and reduce the incidence and severity of niacin-induced flushing. This technical guide provides an in-depth examination of the signaling pathways involved, the mechanism of action of this compound, quantitative data from key clinical trials, and detailed experimental protocols used to investigate this therapeutic intervention.

The Niacin-Induced Flushing Pathway

Niacin-induced flushing is a well-defined, prostaglandin-mediated physiological response. The primary instigators of this cutaneous vasodilation are dermal Langerhans cells and keratinocytes.[1][2][3] The signaling cascade is initiated by the binding of niacin to its receptor, GPR109A, on the surface of these cells.[1][2]

Activation of GPR109A, a Gi/o-coupled receptor, leads to a cascade of intracellular events culminating in the production of PGD2 and prostaglandin E2 (PGE2). This process involves the activation of phospholipase A2, which liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce various prostanoids.

The released PGD2 and PGE2 diffuse to adjacent dermal blood vessels and bind to their respective receptors on vascular smooth muscle cells. PGD2 primarily acts on the DP1 receptor, while PGE2 acts on the EP2 and EP4 receptors. Activation of these receptors leads to vasodilation, increased blood flow, and the characteristic symptoms of flushing: redness, warmth, and itching.

Signaling Pathway Diagram

This compound: Mechanism of Action

This compound is a potent and highly selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). Its mechanism of action is to competitively inhibit the binding of PGD2 to the DP1 receptor on vascular smooth muscle cells. By blocking this key interaction, this compound prevents the downstream signaling that leads to vasodilation, thereby mitigating the flushing response induced by niacin. Importantly, this compound does not affect the lipid-modifying properties of niacin, which are mediated through different pathways.

Experimental Workflow for Efficacy Assessment

Quantitative Data from Clinical Studies

Multiple clinical trials have demonstrated the efficacy of this compound in reducing niacin-induced flushing. The data are consistently presented in terms of patient-reported outcomes, primarily the Global Flushing Severity Score (GFSS), and objective measures like cutaneous blood flow.

Table 1: Dose-Response of this compound in Reducing Niacin-Induced Flushing

| This compound Dose | Niacin Dose | Reduction in Peak Flushing Score | Reduction in Peak Malar Skin Blood Flow | Reference |

| 30 mg | 1.5 g ERN | 47% | 50% | |

| 100 mg | 1.5 g ERN | 67% | 70% | |

| 300 mg | 1.5 g ERN | 74% | Not Reported |

Table 2: Efficacy of Extended-Release Niacin/Laropiprant (ERN/LRPT) Combination Tablet

| Study | Treatment Group | Metric | Result | p-value | Reference |

| Phase III (Asian Patients) | ERN/LRPT (1g/20mg) vs. ERN (1g) | % Patients with Moderate or Greater Flushing (GFSS ≥4) | 23.8% vs. 50.0% | <0.001 | |

| Phase III (Dyslipidemic Patients) | ERN/LRPT (1g/20mg) vs. ERN (1g) | Discontinuation due to Flushing | 10% vs. 22% | Not Reported | |

| Phase III (Chronic Use) | ERN/LRPT (2g/40mg) vs. ERN (2g) | % Patients with Moderate or Greater Flushing (GFSS ≥4) | 19.6% vs. 48.9% | <0.001 |

Table 3: Pharmacokinetics of this compound

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~4 hours | With food (as ERN/LRPT) | |

| Terminal Half-life (t1/2) | ~17 hours | With food (as ERN/LRPT) |

Experimental Protocols

The investigation of this compound's role in niacin-induced flushing has utilized both in vivo animal models and in vitro cell-based assays.

In Vivo Murine Model of Niacin-Induced Flushing

-

Objective: To quantify the vasodilatory response to niacin and the inhibitory effect of this compound in a living organism.

-

Animal Model: Male and female mice (e.g., C57BL/6).

-

Procedure:

-

Mice are anesthetized, and baseline ear perfusion is measured using Laser Doppler Perfusion Imaging (LDPI).

-

A single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of niacin (e.g., 2.5 mg per mouse) is administered.

-

Ear perfusion is monitored and recorded at regular intervals post-niacin administration to measure the flushing response.

-

For this compound (MK-0524) studies, the antagonist (e.g., 0.5 mg per mouse) is administered i.p. 30 minutes prior to the niacin challenge.

-

The change in ear perfusion over time is calculated and compared between treatment groups.

-

In Vitro PGD2 Release Assay from Human Langerhans Cells

-

Objective: To measure the direct effect of niacin on PGD2 production by a key cell type involved in flushing and to assess the impact of DP1 receptor antagonists.

-

Cell Model: Human Langerhans cells differentiated from CD34+ progenitor cells.

-

Procedure:

-

Differentiated Langerhans cells are cultured in appropriate media.

-

Cells are stimulated with varying concentrations of niacin (e.g., 0.1-10 mM).

-

The cell culture supernatant is collected after a defined incubation period.

-

The concentration of PGD2 in the supernatant is quantified using a sensitive immunoassay (e.g., ELISA).

-

To test the effect of DP1 receptor antagonists, cells can be pre-incubated with the compound before niacin stimulation, although the primary action of this compound is at the receptor level on target cells, not on PGD2 release itself.

-

Clinical Assessment of Flushing

-

Objective: To quantify the subjective experience and objective signs of flushing in human subjects.

-

Methodology:

-

Global Flushing Severity Score (GFSS): A patient-reported outcome tool where participants use a daily electronic diary to rate the severity of flushing symptoms on a scale of 0 to 10 (none/mild: 0-3; moderate: 4-6; severe: 7-9; extreme: 10).

-

Laser Doppler Perfusion Imaging (LDPI): A non-invasive technique used to objectively measure cutaneous blood flow, typically on the face (malar region), to quantify the extent of vasodilation.

-

Conclusion

This compound effectively mitigates niacin-induced flushing by selectively antagonizing the DP1 receptor, a key mediator in the prostaglandin-driven vasodilation cascade. Extensive clinical data has quantified its efficacy in reducing both the subjective symptoms and objective measures of this common side effect. The experimental models and protocols detailed herein have been instrumental in elucidating the underlying mechanisms and validating the therapeutic utility of this compound. This in-depth understanding of the molecular pathways and the targeted intervention with this compound provides a clear framework for researchers and drug development professionals working to improve the tolerability of niacin and other therapies with similar side effect profiles.

References

- 1. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

Understanding the Off-Target Effects of Laropiprant at the Molecular Level

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1), was developed to mitigate the flushing side effects associated with niacin treatment. While its primary mechanism of action is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the molecular-level off-target effects of this compound, with a focus on its interaction with the thromboxane A2 receptor (TP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound was designed as a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1), a Gs-protein coupled receptor.[1] Activation of the DP1 receptor by its endogenous ligand, prostaglandin D2 (PGD2), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and flushing.[1][2] By blocking this interaction, this compound effectively reduces these niacin-induced side effects.[1] However, further investigation has revealed off-target activity, most notably at the thromboxane A2 (TP) receptor, which is involved in platelet aggregation and vasoconstriction.[3] Understanding the molecular underpinnings of these off-target effects is essential for a thorough risk-benefit assessment and for guiding the development of more selective therapeutic agents.

On-Target and Off-Target Activity of this compound

This compound's primary pharmacological activity is the competitive antagonism of the DP1 receptor. However, it also exhibits off-target interactions, primarily with the thromboxane A2 (TP) receptor. At higher concentrations, this compound has been shown to antagonize TP receptor-mediated platelet activation.

Data Presentation

The following table summarizes the quantitative data for the on-target and off-target activities of this compound.

| Target | Interaction Type | Parameter | Value | Reference |

| Prostaglandin D2 Receptor 1 (DP1) | Antagonist | Ki | ~1.1 nM (estimated) | |

| Thromboxane A2 Receptor (TP) | Antagonist | IC50 (Platelet Aggregation) | Concentration-dependent inhibition | |

| Thromboxane A2 Receptor (TP) | Antagonist | Relative Potency vs. DP1 | ~190-fold less potent | |

| Thromboxane A2 Receptor (TP) | Antagonist | Ca2+ Mobilization | Complete inhibition at 10 µM |

Note: The Ki value for DP1 is an estimation based on the reported 190-fold higher potency compared to the TP receptor and the observed complete inhibition of TP-mediated signaling at 10 µM.

Signaling Pathways

The on-target and off-target effects of this compound can be understood by examining the distinct signaling pathways of the DP1 and TP receptors.

DP1 Receptor Signaling Pathway

The DP1 receptor is a Gs-protein coupled receptor. Upon binding of its ligand, PGD2, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in vasodilation.

References

- 1. This compound Attenuates EP3 and TP Prostanoid Receptor-Mediated Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonistic actions of S-145 on vascular and platelet thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of the DP1 Receptor and the Antagonistic Action of Laropiprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a diverse array of physiological and pathological processes, including allergic inflammation, sleep regulation, and vasodilation. Its effects are primarily mediated through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2). This technical guide provides an in-depth exploration of the physiological functions of the DP1 receptor and the pharmacological profile of Laropiprant (MK-0524), a selective DP1 receptor antagonist. Particular focus is placed on the role of the DP1 receptor in niacin-induced flushing, a common side effect that limits the clinical utility of niacin in treating dyslipidemia. This document summarizes key quantitative data, details experimental protocols for studying the DP1 receptor and its antagonists, and provides visual representations of relevant signaling pathways and experimental workflows.

The DP1 Receptor: A Key Player in Prostaglandin D2 Signaling

The DP1 receptor, encoded by the PTGDR gene, is a Gs protein-coupled receptor (GPCR) that is activated by its endogenous ligand, PGD2.[1] Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a range of cellular responses.[2]

Physiological Functions of the DP1 Receptor

The expression of the DP1 receptor across various tissues dictates its diverse physiological roles:

-

Vasodilation: DP1 receptors are highly expressed in vascular smooth muscle cells and endothelial cells.[4] Their activation leads to smooth muscle relaxation and subsequent vasodilation. This is the primary mechanism behind the flushing response seen with niacin administration.

-

Inflammation and Immune Response: The DP1 receptor is implicated in allergic and inflammatory conditions such as asthma and allergic rhinitis. It is expressed on immune cells including mast cells, Th2 cells, and eosinophils. While DP2 is considered the primary pro-inflammatory receptor for PGD2, DP1 activation can have both pro- and anti-inflammatory effects depending on the context. For instance, DP1 signaling can inhibit the migration of certain immune cells.

-

Eosinophil Survival: DP1 receptor activation has been shown to prolong the survival of eosinophils by inhibiting the intrinsic apoptotic pathway.

-

Inhibition of Platelet Aggregation: PGD2, through the DP1 receptor, can inhibit platelet aggregation, a process also mediated by increased cAMP levels.

-

Sleep Regulation: PGD2 is a well-established sleep-promoting substance in the central nervous system, and this effect is mediated, in part, through the DP1 receptor.

The DP1 Receptor Signaling Pathway

The activation of the DP1 receptor by PGD2 initiates a well-defined signaling cascade. The binding of PGD2 induces a conformational change in the receptor, leading to the activation of the coupled Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA can then phosphorylate various intracellular proteins, leading to the physiological effects.

References

Laropiprant and its Role in Dyslipidemia Management: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laropiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). It was developed not for its direct effects on lipid metabolism, but to mitigate a common and often dose-limiting side effect of niacin (nicotinic acid) therapy: flushing. Niacin is a well-established agent for treating dyslipidemia, capable of favorably modulating a broad range of lipid parameters. However, its clinical utility is hampered by prostaglandin-mediated vasodilation, which manifests as cutaneous flushing. This compound was co-formulated with extended-release niacin to specifically block this pathway and improve patient tolerance.

Crucially, extensive clinical evaluation has demonstrated that this compound itself possesses no intrinsic lipid-modifying properties.[1][2] Its role in the context of dyslipidemia was exclusively as an adjunct to niacin to enhance treatment adherence. The combination of extended-release niacin and this compound (marketed as Tredaptive and Cordaptive) was ultimately withdrawn from the global market. This decision followed the results of the large-scale HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) trial, which showed that the addition of niacin/laropiprant to statin therapy did not provide any additional cardiovascular benefit and was associated with an increase in non-fatal serious adverse events.[1][3]

This technical guide will provide an in-depth analysis of this compound's mechanism of action, its indirect association with lipid metabolism through its partnership with niacin, and a summary of the clinical data that defined its therapeutic journey.

Mechanism of Action: The Niacin-Flushing Pathway and this compound's Intervention

Niacin, at therapeutic doses for dyslipidemia (typically 500–2000 mg daily), exerts its lipid-lowering effects through various mechanisms, including the inhibition of diacylglycerol acyltransferase-2 (DGAT2) in adipocytes, which reduces the release of free fatty acids into the circulation.[2] This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), and subsequently low-density lipoproteins (LDL).

However, niacin also stimulates the production of PGD2, particularly in cutaneous Langerhans cells. PGD2 then binds to its DP1 receptor on vascular smooth muscle cells, leading to vasodilation and the characteristic flushing, itching, and sensation of warmth.

This compound acts as a potent and selective antagonist of the DP1 receptor. By blocking the binding of PGD2 to this receptor, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, thereby reducing the incidence and severity of niacin-induced flushing. This mechanism is independent of niacin's effects on lipid metabolism.

Impact on Lipid Parameters: Clinical Evidence

Clinical trials consistently demonstrated that the lipid-modifying effects of the niacin/laropiprant combination were solely attributable to the niacin component. The addition of this compound did not enhance or alter niacin's impact on the lipid profile.

Table 1: Summary of Lipid-Modifying Efficacy of Extended-Release Niacin/Laropiprant (ERN/LRPT) vs. Placebo

| Lipid Parameter | ERN/LRPT 2g/40mg (Mean % Change from Baseline) | Placebo (Mean % Change from Baseline) | Study Reference |

| LDL-Cholesterol | -18.4% | N/A | |

| HDL-Cholesterol | +20.0% | N/A | |

| Triglycerides | -25.8% | N/A | |

| Non-HDL-Cholesterol | -19.8% | N/A | |

| Lipoprotein(a) | -20.8% | N/A | |

| Apolipoprotein B | -18.8% | N/A | |

| Apolipoprotein A-I | +6.9% | N/A |

Note: Data represents changes observed in a 24-week study of dyslipidemic patients. The effects were statistically significant compared to placebo.

Further analyses from a pooled dataset of four Phase III trials confirmed that the lipid-altering efficacy of ERN/LRPT was consistent across various patient subgroups, including gender, race, age, statin use, and baseline lipid levels. A study specifically in patients with type 2 diabetes mellitus also showed significant improvements in lipid levels with ERN/LRPT compared to placebo, irrespective of baseline glycemic control. In all these studies, the observed lipid changes were in line with historical data for niacin monotherapy.

Experimental Protocols

The clinical development of niacin/laropiprant involved rigorous assessment of its impact on lipid profiles. The following outlines a typical methodology for such an evaluation, based on protocols from published clinical trials.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A common design for assessing the efficacy of a lipid-modifying agent is the randomized, double-blind, placebo-controlled, parallel-group study.

Key Methodologies

-

Patient Population: Adult patients (e.g., ≥18 years) with a diagnosis of primary hypercholesterolemia or mixed dyslipidemia, often with specific baseline lipid criteria (e.g., LDL-C within a certain range).

-

Intervention: Patients are randomized to receive either the active drug (e.g., ERN/laropiprant 1g/20mg, titrated to 2g/40mg after 4 weeks) or a matching placebo, administered once daily.

-

Lipid Profile Analysis:

-

Sample Collection: Fasting blood samples (≥12 hours) are collected at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks).

-

Parameters Measured: Total cholesterol, HDL-C, and triglycerides are directly measured using standard enzymatic methods.

-

LDL-C Calculation: LDL-C is typically calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - [Triglycerides/5]) for patients with triglyceride levels <400 mg/dL. For triglycerides ≥400 mg/dL, direct LDL-C measurement via ultracentrifugation or a homogeneous assay is required.

-

Other Lipoproteins: Apolipoprotein A-I (Apo A-I), Apolipoprotein B (Apo B), and Lipoprotein(a) [Lp(a)] are measured using immunoturbidimetric assays.

-

-

Efficacy Endpoints:

-

Primary Endpoint: The primary endpoint is often the percent change from baseline in LDL-C at a specific time point (e.g., 12 or 24 weeks).

-

Secondary Endpoints: Secondary endpoints include percent changes from baseline in other lipid parameters such as HDL-C, triglycerides, non-HDL-C, Apo B, and the total cholesterol to HDL-C ratio.

-

-

Safety and Tolerability Assessment: This includes monitoring and recording all adverse events, with a specific focus on flushing (incidence, intensity, and discontinuation rates). Vital signs, physical examinations, and clinical laboratory tests (e.g., liver function tests, creatine kinase, fasting plasma glucose, and uric acid) are performed at regular intervals.

Conclusion

References

Preclinical Safety and Toxicology Profile of Laropiprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the flushing side effect associated with niacin treatment for dyslipidemia. While the combination product, Tredaptive, was approved in Europe, it was later withdrawn from the market due to a lack of cardiovascular benefit and an increase in certain adverse events in clinical trials. This guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound as a standalone agent, based on available non-clinical study data.

Mechanism of Action

Nicotinic acid-induced flushing is primarily mediated by the release of prostaglandin D2 (PGD2), which binds to DP1 receptors on vascular smooth muscle cells, leading to vasodilation. This compound competitively antagonizes the DP1 receptor, thereby inhibiting the vasodilatory effects of PGD2.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several animal species. The drug is generally characterized by rapid absorption and metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat | Dog | Monkey |

| Intravenous Administration | |||

| Dose (mg/kg) | 1 and 5 | 1 and 5 | 3 |

| Plasma Clearance (Clp; ml/min/kg) | ~2 | ~6 | 8 |

| Half-life (T1/2; h) | ~7 | ~13 | 3 |

| Volume of Distribution (Vdss; L/kg) | ~1 | ~5 | 1 |

| Oral Administration | |||

| Dose (mg/kg) | 5, 25, and 100 | 5 | 3 |

| Time to Maximum Concentration (Cmax; h) | 1 - 4 | 1 - 4 | 1 - 4 |

| Absolute Oral Bioavailability (%) | 50 | 70 | 8 |

| Data sourced from a study on the pharmacokinetics and disposition of MK-0524 in rats, dogs, and monkeys.[1] |

Toxicology

A comprehensive battery of toxicology studies was conducted to characterize the safety profile of this compound.

Acute Toxicity

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in mice, rats, and dogs for durations of up to 53 weeks.[2] Toxicologic findings in co-administration studies with nicotinic acid were consistent with those observed for each compound individually.[3] The animal-to-human exposure multiples at the No-Observed-Adverse-Effect Level (NOAEL) in these studies were considered sufficient, ranging from 2 to 470 times the human exposure.[2]

Table 2: Summary of Repeated-Dose Toxicity Studies of this compound

| Species | Duration | Key Findings | NOAEL |

| Mouse | 5 and 14 weeks | Mortality observed at 750 mg/kg/day. | Data not publicly available |

| Rat | Up to 27 weeks | Post-administration changes in serum chemistry (glucose, total protein, albumin, phosphorus), ketonuria, and histomorphological changes in the liver and kidney were observed in combination studies with nicotinic acid. | Data not publicly available |

| Dog | Up to 53 weeks | Toxicologic findings were consistent with those of this compound administered alone. | Data not publicly available |

Genotoxicity

This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-genotoxic.

Table 3: Genotoxicity Profile of this compound

| Assay Type | System | Results |

| Mutagenicity | In vitro (e.g., Ames test) | Negative |

| Clastogenicity | In vitro and In vivo | Negative |

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats. There was no evidence of a carcinogenic potential for this compound.

Table 4: Carcinogenicity Studies of this compound

| Species | Duration | Findings |

| Mouse | 2 years | Not carcinogenic at the highest doses tested. |

| Rat | 2 years | Not carcinogenic at the highest doses tested. |

The exposures at the highest doses tested in these studies were at least 218 to 289 times the human exposure based on the Area Under the Curve (AUC) of the recommended daily human dose.

Reproductive and Developmental Toxicity

This compound was assessed for its effects on fertility and embryo-fetal development.

-

Fertility: No adverse effects on male or female fertility were observed in rats at systemic exposure levels at least 289 times the human exposure based on AUC.

-

Developmental Toxicity: Studies in animals have indicated foetal developmental toxicity at high doses of this compound. Specific details regarding the nature of these findings and the NOAELs are not publicly available. The combination of nicotinic acid and this compound was not tested in reproductive toxicity studies.

Experimental Protocols

While detailed, step-by-step protocols for the specific preclinical studies on this compound are not publicly available, the following represents a generalized workflow for a standard repeated-dose toxicity study, a key component of the preclinical safety assessment.

Relationship Between Pharmacology and Toxicology

The preclinical toxicological findings for this compound, particularly the developmental toxicity at high doses, appear to be related to exaggerated pharmacology or off-target effects at exposures significantly exceeding the therapeutic range. The lack of genotoxicity and carcinogenicity suggests that the adverse effects are not due to direct DNA damage.

References

Methodological & Application

Laropiprant in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1).[1] In clinical settings, it was developed to be co-administered with niacin to mitigate the common side effect of flushing, which is primarily mediated by PGD2-induced vasodilation.[2][3] Although its clinical development was halted due to a lack of cardiovascular benefit in combination with niacin, this compound remains a valuable tool for preclinical research in rodent models to investigate the roles of the PGD2/DP1 signaling pathway in various physiological and pathological processes. This document provides detailed application notes and protocols for the dosage and administration of this compound in rodent models, based on available preclinical data.

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models

| Application | Mouse Strain | Dosage | Route of Administration | Vehicle | Key Findings | Reference |

| Inhibition of Niacin-Induced Vasodilation | C57BL/6 | 0.004 - 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-dependent inhibition of niacin-induced vasodilation. | [4] |

| Inhibition of PGD2-Induced Vasodilation | C57BL/6 | 4 mg/kg | Intraperitoneal (i.p.) | Not specified | Complete suppression of PGD2-induced vasodilation. | [4] |

| Intracerebral Hemorrhage (ICH) | Not specified | 0.4 mg/kg | Not specified | Not specified | Attenuated neurological deficits and lesion volume. |

Note: Data on oral administration and specific vehicle formulations for this compound in published rodent studies are limited. Researchers should perform pilot studies to determine the optimal dose, route, and vehicle for their specific experimental model.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice for Inhibition of Vasodilation

This protocol is based on the methodology for inhibiting niacin- or PGD2-induced vasodilation.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. Vehicle selection should be based on the physicochemical properties of this compound and requires empirical determination for optimal solubility and tolerability.)

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the experimental conditions.

-

Weigh each mouse to determine the precise injection volume.

-

-

This compound Formulation:

-

Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a volume of approximately 5-10 mL/kg body weight.

-

Ensure the solution is homogenous and free of precipitates. Gentle warming or sonication may be required, depending on the vehicle.

-

-

Administration:

-

Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.

-

Position the mouse to expose the lower abdominal quadrants.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Oral Gavage Administration of this compound in Rodents

This is a general protocol for oral gavage and should be adapted for this compound based on pilot studies to determine the optimal vehicle and dosage.

Materials:

-

This compound

-

Appropriate vehicle for oral administration (e.g., water, saline, corn oil, or a suspension in 0.5% methylcellulose or carboxymethylcellulose).

-

Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal).

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize the animals and, if necessary for the experimental design, fast them for a few hours prior to dosing to ensure an empty stomach.

-

Weigh each animal to calculate the correct dose volume.

-

-

This compound Formulation:

-

Prepare a solution or a homogenous suspension of this compound in the chosen vehicle. The volume for oral gavage should typically not exceed 10 mL/kg for rats and 5 mL/kg for mice.

-

-

Administration:

-

Restrain the animal firmly but gently. For rats, this may require two hands or a restraining device. For mice, scruffing is a common technique.

-

Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.

-

Once the needle is in the esophagus, advance it to the pre-measured length.

-

Administer the this compound formulation slowly.

-

Gently remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Mandatory Visualization

Caption: this compound blocks the PGD2/DP1 signaling pathway.

Caption: General experimental workflow for this compound studies in rodents.

References

- 1. accindia.org [accindia.org]

- 2. Niacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols: In Vitro Assays to Determine Laropiprant Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). The DP1 receptor, a Gs protein-coupled receptor (GPCR), is activated by PGD2, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in various physiological processes, including vasodilation and allergic responses. Consequently, this compound was developed to mitigate the flushing side effects associated with niacin treatment, which are mediated by PGD2-induced activation of the DP1 receptor.

These application notes provide detailed protocols for essential in vitro assays to characterize the potency and efficacy of this compound and other potential DP1 receptor antagonists. The described methods include a radioligand binding assay to determine binding affinity (Ki), a functional cAMP assay to measure antagonistic activity (IC50), and a calcium mobilization assay to explore potential alternative signaling pathways.

DP1 Receptor Signaling Pathway

The primary signaling pathway initiated by the activation of the DP1 receptor involves the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.

Application Notes and Protocols for Laropiprant in Preclinical Models of Allergic Rhinitis and Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laropiprant (MK-0524) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1).[1] PGD2 is a key inflammatory mediator released primarily from mast cells upon allergen exposure and is implicated in the pathophysiology of allergic diseases such as allergic rhinitis and asthma.[2][3] It exerts its biological effects through two main receptors: DP1 and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2).[2][4] Activation of the DP1 receptor is associated with vasodilation and can contribute to the polarization of T helper cells towards a Th2 phenotype, which is characteristic of allergic inflammation. Therefore, antagonizing the DP1 receptor with agents like this compound presents a therapeutic strategy for mitigating allergic responses.

These application notes provide detailed protocols for utilizing this compound in established murine models of allergic rhinitis and guinea pig models of asthma. The accompanying data, derived from studies on DP1 antagonists, illustrate the potential efficacy of this compound class in preclinical settings. While clinical trials of this compound in humans did not demonstrate significant efficacy, these preclinical models are valuable tools for investigating the role of the PGD2-DP1 pathway in allergic inflammation and for the initial screening of novel DP1 antagonists.

Mechanism of Action: The PGD2-DP1 Signaling Pathway

In allergic responses, allergen cross-linking of IgE on mast cells triggers the release of various inflammatory mediators, including PGD2. PGD2 then binds to its receptors on various immune and structural cells. The binding of PGD2 to the DP1 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can result in vasodilation, contributing to nasal congestion in allergic rhinitis, and can influence the differentiation of T cells towards a pro-allergic Th2 phenotype. This compound selectively blocks the DP1 receptor, thereby inhibiting the downstream effects of PGD2-mediated signaling.

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Rhinitis

This model is used to evaluate the effect of this compound on nasal symptoms and inflammatory responses characteristic of allergic rhinitis.

Materials:

-

Animals: 6-8 week old female BALB/c mice.

-

Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Adjuvant: Aluminum hydroxide (Al(OH)3).

-

Vehicle for this compound: e.g., 0.5% methylcellulose.

-

This compound (MK-0524) .

-

Phosphate-buffered saline (PBS) .

Protocol:

-

Sensitization:

-

On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL PBS.

-

A control group should be sensitized with PBS and Al(OH)3 only.

-

-

Drug Administration:

-

Beginning on day 14 and continuing daily until the end of the experiment, administer this compound orally (e.g., via gavage) at desired doses (e.g., 1, 3, 10 mg/kg).

-

The vehicle control group should receive an equivalent volume of the vehicle.

-

Administer this compound approximately 1 hour before the allergen challenge.

-

-

Allergen Challenge:

-

From day 21 to day 27, challenge the mice intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in PBS) per nostril.

-

-

Assessment of Nasal Symptoms:

-

On day 27, immediately after the final OVA challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Sample Collection and Analysis (on day 28):

-

Nasal Lavage Fluid (NALF): Collect NALF by flushing the nasal passages with PBS. Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes).

-

Blood Collection: Collect blood via cardiac puncture for measurement of OVA-specific IgE levels by ELISA.

-

Nasal Tissue Histology: Perfuse the mice, collect the heads, and fix in 10% formalin. Decalcify, embed in paraffin, and section the nasal passages. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

-

Guinea Pig Model of Ovalbumin-Induced Asthma

This model is suitable for assessing the impact of this compound on airway hyperresponsiveness and pulmonary inflammation.

Materials:

-

Animals: Male Dunkin-Hartley guinea pigs (300-350 g).

-

Allergen: Ovalbumin (OVA).

-

Adjuvant: Aluminum hydroxide (Al(OH)3).

-

Vehicle for this compound: e.g., 0.5% methylcellulose.

-

This compound (MK-0524) .

-

Bronchoconstrictor: Histamine or Methacholine.

-

Equipment: Whole-body plethysmograph for measuring airway responsiveness.

Protocol:

-

Sensitization:

-

On days 0 and 7, actively sensitize guinea pigs with an i.p. injection of 100 µg OVA and 100 mg Al(OH)3 in 1 mL saline.

-

-

Drug Administration:

-

Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) 2 hours before the allergen challenge.

-

The vehicle control group receives the vehicle.

-

-

Allergen Challenge:

-

On day 21, place the conscious guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.1% OVA in saline for 5 minutes.

-

-

Assessment of Airway Responses:

-

Early Asthmatic Response (EAR): Measure bronchoconstriction (e.g., as specific airway resistance) for 1 hour immediately following the OVA challenge.

-

Late Asthmatic Response (LAR): Measure bronchoconstriction at various time points (e.g., 4, 6, 8 hours) after the OVA challenge.

-

Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, assess AHR by exposing the animals to increasing concentrations of aerosolized histamine or methacholine and measuring the bronchoconstrictor response.

-

-

Sample Collection and Analysis (24-48 hours post-challenge):

-

Bronchoalveolar Lavage (BAL) Fluid: Euthanize the animals and perform a BAL. Analyze the BAL fluid for total and differential cell counts (especially eosinophils).

-

Lung Histology: Perfuse the lungs, fix in 10% formalin, embed in paraffin, and section. Stain with H&E for inflammatory infiltrate and PAS for mucus production.

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.

-

Data Presentation

Table 1: Effect of a DP1 Antagonist (Asapiprant) on Nasal Symptoms and Inflammation in a Guinea Pig Model of Allergic Rhinitis